6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine
Description
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-3-6-1-2-10-5-7(6)4-8/h1-2,5,8H,3-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKOWFKLZEZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . This reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkylating agents such as benzyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one analogues.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated derivatives such as 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinases by binding to the enzyme’s active site, thereby blocking its activity . The compound’s structure allows it to form stable interactions with the target proteins, leading to its biological effects.
Comparison with Similar Compounds
Amine Position
The position of the amine group significantly alters properties:
Halogen Substituents
Halogenation introduces electron-withdrawing effects and alters solubility:
- 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride : Bromine at position 3 increases molecular weight (285.99 g/mol) and forms a dihydrochloride salt, improving aqueous solubility. Such derivatives may serve as intermediates in pharmaceuticals or agrochemicals .
- 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine : Chlorine and methyl groups on a pyrimidine core (vs. pyridine) enhance rigidity and modulate binding in medicinal chemistry applications .
Methyl and Aryl Substituents
- 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine : Methyl groups improve lipophilicity (LogP), favoring membrane permeability in cytotoxic agents .
Heterocycle Variations
Pyridine vs. Pyrimidine Cores
- Pyridine Derivatives (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) : Demonstrated 97.7% corrosion inhibition efficiency in sulfuric acid due to mixed adsorption (physical and chemical) on carbon steel surfaces. DFT calculations correlate inhibitor efficiency with electron-donating groups .
- Pyrimidine Derivatives (e.g., 2-chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine) : The additional nitrogen atom in pyrimidine enhances hydrogen-bonding capacity, making these compounds prevalent in kinase inhibitors and antimicrobial agents .
Triazolo-Pyrimidine Hybrids
- 6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine : The fused triazole ring introduces aromaticity and thermal stability, suitable for high-temperature applications or as a ligand in catalysis .
Stereochemical Considerations
- (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride : Enantiomers exhibit differential biological activity; the (R)-configuration may optimize binding to chiral targets in drug design .
- N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide : Stereochemistry at position 6 influences metabolic stability and pharmacokinetics .
Biological Activity
Overview
6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a cyclopentane fused to a pyridine ring. This compound has garnered attention for its diverse biological activities, including potential anticancer, anti-inflammatory, and neuropharmacological effects.
- Molecular Formula : C₈H₉N
- Molecular Weight : Approximately 133.16 g/mol
- CAS Number : 1314975-12-6
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and bases such as triethylamine.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various human cancer cell lines. Notable findings include:
- Lung Cancer (A549) : Exhibited IC₅₀ values indicating effective inhibition of cell proliferation.
- Breast Cancer (MCF-7) : Demonstrated promising anticancer activity with potential mechanisms involving apoptosis induction.
- Colon Cancer (HCT-116) : Showed notable cytotoxic effects, suggesting its potential as a lead compound for new anticancer agents .
The mechanism of action primarily involves the compound's interaction with specific molecular targets:
- Protein Kinase Inhibition : It acts as an inhibitor by binding to the active site of protein kinases, disrupting their function and thereby inhibiting cancer cell growth.
- Receptor Interactions : Preliminary studies suggest interactions with receptors implicated in tumor growth and metastasis, which are crucial for understanding its therapeutic potential.
Other Biological Activities
Beyond anticancer effects, this compound has been investigated for:
- Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.
- Neuropharmacological Activities : Some derivatives have shown promise in modulating neurotransmitter systems .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5H-Cyclopenta[b]pyridin-6-amine | 654676-62-7 | Similar bicyclic structure; different substitution pattern. |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin | Not specified | Contains a nitrile group; potential for different reactivity. |
| 5H-Cyclopenta[c]pyridin-5-one | 350847-80-2 | Contains a carbonyl group; differing biological activity profile. |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of derivatives of this compound:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects against various cancer cell lines and found that certain derivatives had enhanced activity compared to the parent compound.
- Binding Affinity Studies : Research indicated that the compound has a high binding affinity for sigma receptors (σ1R), which are involved in pain modulation and neuroprotection .
- Inflammation Studies : In vitro assays demonstrated that some derivatives could significantly reduce pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .
Q & A
Basic: What are the recommended experimental design strategies for optimizing the synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine?
To optimize synthesis, employ factorial design to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify critical factors. For example, a 2^k factorial design reduces the number of experiments while capturing interactions between variables . Statistical tools like ANOVA can analyze the significance of each parameter. Pre-experimental screening (e.g., Plackett-Burman design) is useful for preliminary parameter prioritization .
Basic: What analytical techniques are essential for characterizing this compound derivatives?
Key methods include:
- 1H/13C NMR : Assigns structural features (e.g., cyclopentane ring protons at δ 1.17–3.93 ppm, substituent effects) .
- TLC : Monitors reaction progress (e.g., Rf values in chloroform/methanol systems) .
- Elemental analysis : Validates purity (e.g., %C, %H, %N deviations <0.3%) .
- Mass spectrometry (ESI) : Confirms molecular weight (e.g., [M+1]+ peaks) .
Basic: What safety protocols should be followed when handling this compound?
Adhere to H300-H373 (acute toxicity, organ damage) and P301+P310 (immediate medical attention if ingested) guidelines. Use PPE (gloves, goggles), store at 2–8°C in airtight containers (P407), and avoid environmental release (H400-H420) .
Advanced: How do substituent positions on the cyclopenta[c]pyridine scaffold influence reactivity and bioactivity?
Substituents at C4 or C6 (e.g., chloro, methoxy, or vinyl groups) alter electronic density and steric effects. For example:
- Chlorination at C4 (e.g., compound 8) enhances electrophilicity, enabling nucleophilic substitutions .
- Methoxy groups (e.g., compound 9) increase solubility and modulate binding in cytotoxic assays .
- Vinyl substituents (e.g., compound 18) facilitate cross-coupling reactions for functionalization .
Advanced: How can computational methods accelerate reaction design for cyclopenta[c]pyridine derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding synthetic routes. ICReDD’s approach integrates reaction path searches with experimental feedback, reducing trial-and-error cycles. For instance, computational screening identified optimal chlorination conditions for compound 8 .
Advanced: How can researchers resolve contradictions in spectral data or yield discrepancies across studies?
- Statistical replication : Repeat experiments under identical conditions to assess variability .
- Cross-validation : Compare NMR/LC-MS data with literature (e.g., δ 5.84–6.01 ppm for vinyl protons in compound 18) .
- Error analysis : Use regression models to trace yield inconsistencies to parameter interactions (e.g., solvent purity, catalyst deactivation) .
Advanced: What methodologies are used to evaluate the bioactivity of cyclopenta[c]pyridine derivatives?
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., compound 8’s IC50 values) .
- SAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with activity trends .
- In vivo models : Assess pharmacokinetics (e.g., compound 19’s bioavailability in rodent studies) .
Basic: How should stability studies be designed for this compound under varying storage conditions?
Conduct accelerated stability testing under ICH guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
